Moronic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Moronic Acid from Rhus javanica: A Comprehensive Technical Review for Drug Development Professionals

Then, I will now begin writing the main body of the paper.

Executive Summary

Moronic acid, a naturally occurring triterpenoid compound, has emerged as a promising therapeutic candidate with demonstrated broad-spectrum biological activities. This comprehensive technical review examines the chemical properties, natural sources, extraction methodologies, pharmacological mechanisms, and experimental protocols for this compound, with particular emphasis on its isolation from the medicinal plant Rhus javanica. Scientific evidence reveals potent antiviral properties against herpes simplex virus (HSV) and human immunodeficiency virus (HIV), with significant antidiabetic, anti-inflammatory, and antioxidant activities. Recent advances in synthetic derivatives have enhanced its bioavailability and therapeutic efficacy, positioning this compound as a valuable lead compound for pharmaceutical development. This review consolidates current research findings and methodological approaches to support ongoing drug discovery efforts and facilitate further investigation into the clinical potential of this versatile natural product.

Introduction to this compound and Natural Sources

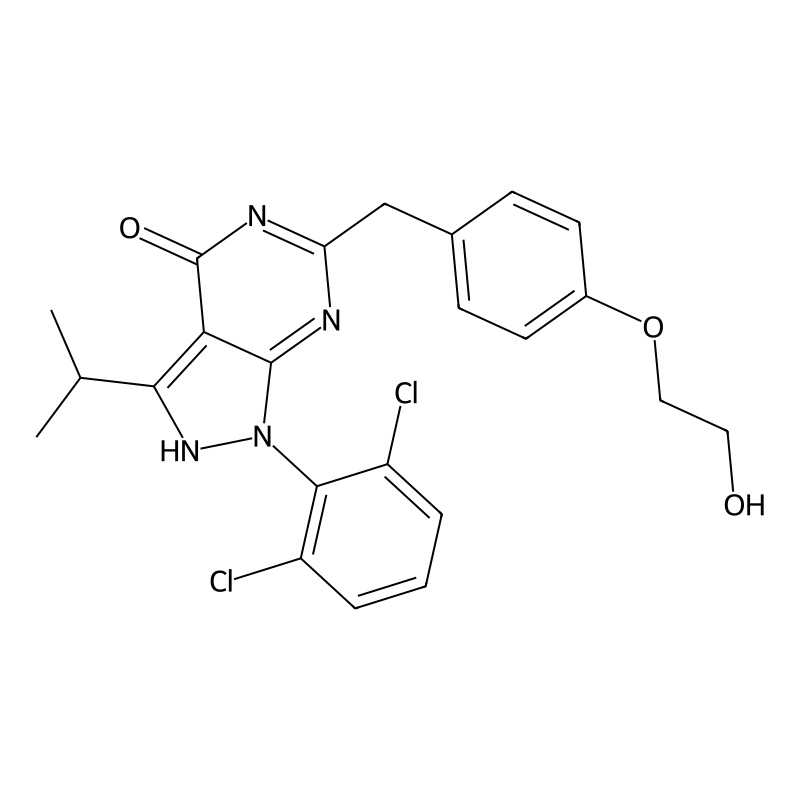

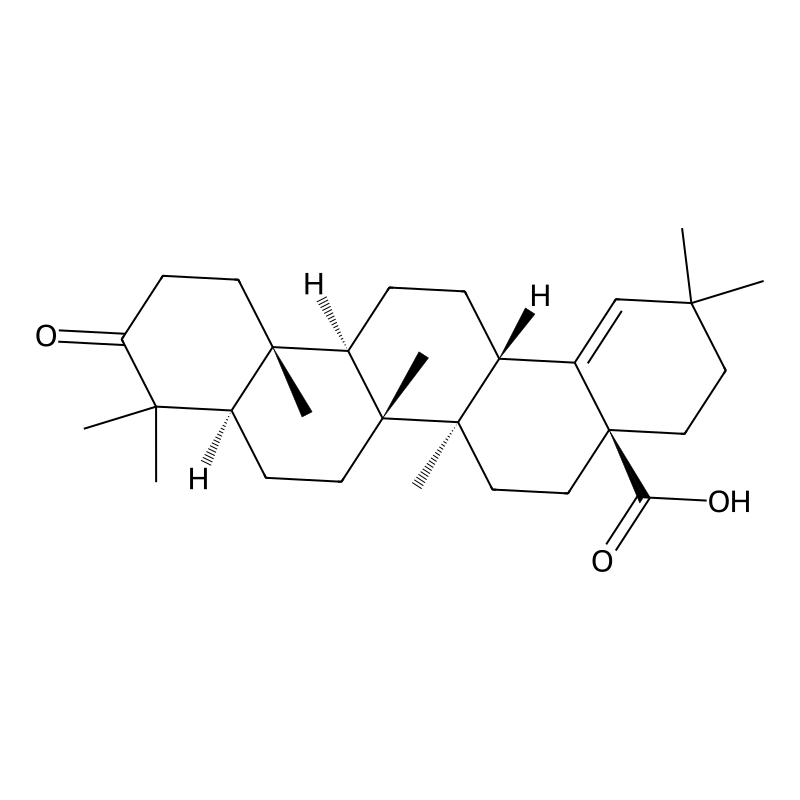

This compound (3-oxoolean-18-en-28-oic acid) is a natural triterpene characterized by a complex pentacyclic structure with ketone and carboxylic acid functional groups that contribute to its biological activity and chemical reactivity [1]. This secondary metabolite exhibits diverse therapeutic potential, drawing significant interest from the pharmaceutical research community. The compound's systematic IUPAC name reflects its intricate stereochemistry: (4aS,6aR,6bR,8aR,12aR,12bR,14aS)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14a-octadecahydropicene-4a(2H)-carboxylic acid, with a molecular formula of C₃₀H₄₆O₃ and a molar mass of 454.695 g·mol⁻¹ [1].

The primary natural source of this compound is the medicinal plant Rhus javanica, a deciduous arborescent species from the Anacardiaceae family traditionally used in East Asian medicine for treating various ailments including liver diseases, cancer, parasitic infections, malaria, and respiratory conditions [2]. This plant, widespread in China, Korea, Japan, and other Asian countries, has been extensively investigated for its therapeutic potential, with this compound identified as one of its key bioactive components. Beyond R. javanica, this compound has also been isolated from mistletoe (Phoradendron reichenbachianum) and other related species, suggesting its distribution across multiple plant taxa [1] [3]. The compound is particularly abundant in the ethyl acetate-soluble fractions of plant extracts, especially under basic conditions (pH 10), which facilitates its separation and purification [4].

Rhus javanica has a long history of use in traditional medicine systems, with various plant parts—including fruits, leaves, and the parasitic cocoon "Gallunt" formed on the plant—employed for their antidiarrheal, antitussive, anticoagulant, antiperspirant, and detoxifying properties [2]. Modern pharmacological studies have scientifically validated many of these traditional uses, identifying this compound as a significant contributor to the plant's therapeutic effects. The structural similarity between this compound and other bioactive triterpenoids such as betulinic acid has further stimulated research interest, particularly since derivatives of these compounds have advanced to clinical development stages for various indications [1].

Pharmacological Activities of this compound

Research on this compound has revealed a diverse pharmacological profile with promising therapeutic applications across multiple disease domains. The table below systematically summarizes the key demonstrated biological activities of this compound and its derivatives:

Table 1: Comprehensive Pharmacological Profile of this compound

| Pharmacological Activity | Experimental Model | Key Findings | Mechanistic Insights |

|---|---|---|---|

| Antiviral | In vitro HSV-1 infection | EC₅₀: 3.9 μg/mL (plaque reduction) [4] | Acts through non-ACV mechanism; effective against TK-deficient and ACV-PAA-resistant strains [4] |

| In vivo cutaneous HSV-1 infection in mice | Significant lesion reduction & prolonged survival (oral administration) [4] | Suppressed viral yields in brain tissue more efficiently than in skin [4] | |

| HIV infection models | Derivative EC₅₀: 0.0085 μM against NL4-3 strain [1] | Better antiviral profile than bevirimat; active against PI-R and FHR-2 resistant strains [1] | |

| Epstein-Barr virus | Lytic cycle inhibition [3] | Potential novel mechanism of action | |

| Antidiabetic | In vitro PTP1B inhibition | Significant inhibitory activity [3] | Insulin receptor modulation potential |

| In vivo models | Improved glucose tolerance [3] | 11β-HSD1 inhibition implicated | |

| Anti-inflammatory | RAW264.7 cells & mouse models | Inhibition of NF-κB and AP-1 pathways [5] | Targets Src and Syk kinases; reduces NO production and inflammatory cytokines |

| Antioxidant | Human Chang liver cells | Increased SOD and CAT activities [2] | Attenuation of H₂O₂-induced oxidative stress and apoptosis |

| Antitumor | Various cancer cell lines | Cytotoxic activity [3] | Apoptosis induction through mitochondrial pathway |

The broad-spectrum antiviral activity of this compound represents one of its most promising therapeutic attributes. Research demonstrates that this compound exhibits significant anti-HSV activity through a mechanism distinct from acyclovir (ACV), making it particularly effective against thymidine kinase-deficient and ACV-resistant HSV strains [4]. This different mechanism of action was confirmed through susceptibility tests showing similar sensitivity profiles across ACV-phosphonoacetic acid-resistant HSV-1, thymidine kinase-deficient HSV-1, and wild-type HSV-2 strains [4]. The oral bioavailability of this compound further enhances its therapeutic potential, as demonstrated in murine models where oral administration significantly retarded the development of skin lesions and prolonged mean survival times without observable toxicity [4].

Beyond its antiviral properties, this compound exhibits notable effects on metabolic disorders, particularly diabetes. The compound demonstrates protein tyrosine phosphatase 1B (PTP1B) inhibitory activity, which enhances insulin receptor phosphorylation and facilitates insulin-mediated glucose transport signaling [3]. Additional research indicates that this compound derivatives inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme in glucocorticoid metabolism, further supporting its potential as an antidiabetic agent [3]. These complementary mechanisms position this compound as a promising multi-target therapeutic approach for metabolic syndrome and type 2 diabetes management.

The anti-inflammatory properties of this compound and Rhus javanica extracts have been elucidated through recent studies investigating their effects on macrophage-mediated inflammatory responses. Research indicates that this compound contributes to the extract's ability to suppress NF-κB and AP-1 signaling pathways, two critical regulators of inflammatory gene expression [5]. This activity results in reduced production of pro-inflammatory mediators including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) [5]. The compound's targeting of Src and Syk kinases in inflammatory signaling pathways further supports its potential application in inflammatory conditions such as colitis and acute lung injury [5].

Antiviral Mechanisms and Experimental Evidence

The antiviral activity of this compound against herpes simplex virus (HSV) has been extensively characterized through both in vitro and in vivo studies. Purification from Rhus javanica extracts has revealed that this compound serves as a major anti-HSV constituent, with demonstrated efficacy against multiple HSV strains [4]. In plaque reduction assays, this compound exhibited an EC₅₀ value of 3.9 μg/mL against wild-type HSV-1, with a favorable therapeutic index ranging from 10.3 to 16.3, superior to the related compound betulonic acid (therapeutic index: 6.2) [4]. This promising activity profile is further enhanced by this compound's unique mechanism of action, which differs fundamentally from standard nucleoside analogs like acyclovir.

Table 2: Comparative Anti-HSV Activity of this compound and Reference Compounds

| Compound | EC₅₀ (μg/mL) | Therapeutic Index | Activity Against Resistant Strains | Mechanism of Action |

|---|---|---|---|---|

| This compound | 3.9 [4] | 10.3-16.3 [4] | Effective against TK-deficient and ACV-PAA-resistant HSV-1 [4] | Non-ACV mechanism; potentially targets viral entry or late stages of replication |

| Betulonic acid | 2.6 [4] | 6.2 [4] | Similar susceptibility profile to this compound [4] | Undetermined, but distinct from ACV |

| Acyclovir (ACV) | 0.1-0.5 (varies by strain) | >100 (for sensitive strains) | Ineffective against TK-deficient strains | Requires viral TK for activation; inhibits viral DNA polymerase |

The distinct mechanism of action of this compound represents a significant advantage for managing antiviral resistance. Unlike acyclovir, which requires activation by viral thymidine kinase (TK) and primarily targets viral DNA polymerase, this compound maintains activity against TK-deficient and ACV-phosphonoacetic acid-resistant HSV strains [4]. This suggests that this compound interacts with different viral or host cell targets, potentially involving viral entry processes or late stages of viral replication. The compound's ability to suppress viral yields more effectively in neural tissue (brain) compared to cutaneous sites in murine models further indicates a tissue-specific antiviral effect that may have particular relevance for preventing HSV encephalitis and neurological complications [4].

The anti-HIV activity of this compound derivatives has demonstrated particularly impressive results, surpassing those of the advanced clinical candidate bevirimat (a betulinic acid derivative) in certain assays [1]. Structure-activity relationship studies have identified specific this compound derivatives with exceptional potency, including one compound exhibiting EC₅₀ values of 0.0085 μM against the NL4-3 HIV strain, 0.021 μM against a multiple protease inhibitor-resistant strain (PI-R), and 0.13 μM against the FHR-2 strain resistant to bevirimat [1]. This profile suggests that this compound derivatives may overcome certain resistance mechanisms that limit other antiviral agents, positioning them as promising next-generation HIV maturation inhibitors.

The following diagram illustrates the proposed multimodal antiviral mechanism of this compound against HSV and HIV:

Figure 1: Proposed multimodal antiviral mechanisms of this compound against HSV and HIV

In addition to its direct antiviral effects, this compound may contribute to host-directed therapeutic strategies by modulating immune responses to viral infection. The compound's documented anti-inflammatory properties likely complement its direct antiviral activities, potentially reducing virus-induced immunopathology [5]. This dual mechanism addressing both viral replication and excessive host inflammatory responses represents a comprehensive approach to viral infection management that may improve clinical outcomes compared to single-mechanism antivirals.

Experimental Protocols and Methodologies

Extraction and Purification of this compound from Rhus javanica

The optimal extraction of this compound from Rhus javanica involves a multi-step purification process that maximizes yield and bioactivity. The following protocol has been demonstrated to effectively isolate this compound with preserved antiviral activity [4]:

Plant Material Preparation: Begin with dried Rhus javanica plant material (100 g), which should be ground to a fine powder to increase surface area for extraction.

Initial Extraction: Perform ethanol extraction (75% ethanol) under reflux three times. Filter the combined extracts and concentrate using rotary evaporation at 50°C under vacuum. Transfer the resulting residue to a vacuum oven at 40°C and dry for 48 hours to obtain a solid crude extract.

Fractionation: Dissolve the crude extract in water and partition with ethyl acetate at pH 10. The basic condition is critical for efficient extraction of this compound into the organic phase due to the compound's carboxylic acid group.

Chromatographic Separation: Subject the ethyl acetate-soluble fraction to chromatographic separation using normal-phase silica gel columns. Elute with gradient solvent systems (typically hexane:ethyl acetate or chloroform:methanol) to fractionate based on polarity.

Bioactivity-Guided Fractionation: Monitor fractions for anti-HSV activity using plaque reduction assays. The active fractions containing this compound can be further purified by recrystallization or preparative HPLC.

Compound Verification: Confirm this compound identity and purity through mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and comparison with authentic standards when available.

In Vitro Antiviral Assay Protocol

The anti-HSV activity of this compound can be quantitatively assessed using the following standardized plaque reduction assay [4]:

Cell Culture Preparation: Grow Vero cells (African green monkey kidney cells) in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 μg/mL) at 37°C in a 5% CO₂ atmosphere.

Virus Stock Preparation: Propagate HSV-1 (e.g., KOS strain) in Vero cells until cytopathic effect is observed. Harvest virus by freeze-thaw cycling and centrifugation, then determine titer by plaque assay.

Compound Treatment Preparation: Prepare serial dilutions of this compound in maintenance medium (DMEM with 2% FBS). Include acyclovir as a positive control and vehicle-only as negative control.

Plaque Reduction Assay:

- Infect monolayer Vero cells in 24-well plates with approximately 50-100 plaque-forming units (PFU) of HSV-1 per well.

- After 1-hour adsorption period, remove inoculum and overlay with maintenance medium containing 0.5% methylcellulose and various concentrations of this compound.

- Incubate for 48-72 hours, then fix cells with 10% formalin and stain with 0.5% crystal violet.

- Count plaques and calculate percentage inhibition compared to virus control wells.

Data Analysis: Calculate 50% effective concentration (EC₅₀) using regression analysis of dose-response curves. Determine cytotoxic concentration (CC₅₀) using MTT assay in parallel to calculate therapeutic index (TI = CC₅₀/EC₅₀).

In Vivo Efficacy Evaluation in Murine HSV Model

The following protocol details the evaluation of this compound efficacy in a cutaneous HSV-1 infection model in mice [4]:

Animal Model Preparation: Use specific pathogen-free female mice (4-6 weeks old). Anesthetize animals and depilate the dorsal skin approximately 24 hours before infection.

Viral Infection: Scarify the depilated skin and inoculate with HSV-1 (2×10⁷ PFU/site) by topical application.

Compound Administration:

- Prepare this compound suspended in appropriate vehicle (e.g., carboxymethyl cellulose).

- Administer orally at predetermined doses (e.g., 10, 20, or 40 mg/kg) three times daily for 5-10 days post-infection.

- Include vehicle control and acyclovir-treated groups for comparison.

Disease Monitoring:

- Observe animals daily for development of skin lesions, scoring on a standardized scale (0 = no lesion; 4 = severe ulcerated lesion).

- Record mortality for 21-28 days post-infection.

- Assess mean survival time of infected mice.

Viral Load Quantification:

- At predetermined time points, euthanize subsets of animals and harvest skin and brain tissues.

- Homogenize tissues and determine viral titers by plaque assay on Vero cells.

- Compare viral yields between treatment groups.

Statistical Analysis: Use appropriate statistical tests (ANOVA with post-hoc tests) to determine significance of differences in lesion scores, survival times, and viral titers between treatment groups.

Antioxidant Activity Assessment in Human Chang Liver Cells

The protective effects against oxidative stress can be evaluated using the following methodology [2]:

Cell Culture and Treatment:

- Maintain Human Chang liver cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

- Pre-treat cells with various concentrations of this compound or Rhus javanica extract (0.1, 0.3, 0.5 mg/mL) for 24 hours.

- Expose to H₂O₂ (30 μM) to induce oxidative stress.

Cell Viability Assessment:

- Perform MTT assay after H₂O₂ challenge.

- Incubate cells with 0.5 mg/mL MTT for 4 hours, then dissolve formazan crystals in DMSO.

- Measure absorbance at 570 nm and calculate percentage viability relative to untreated controls.

Antioxidant Enzyme Activities:

- Measure superoxide dismutase (SOD) activity using commercial kits based on inhibition of cytochrome c reduction.

- Determine catalase (CAT) activity by monitoring H₂O₂ decomposition at 240 nm.

- Express activities as units per mg protein.

Apoptosis Analysis:

- Perform flow cytometric analysis of cell cycle using propidium iodide staining.

- Quantify sub-G1 population as indicator of apoptotic cells.

- Analyze protein expression of p53, Bax, Bcl-2, and caspase-3 by western blotting.

The following diagram illustrates the experimental workflow for evaluating the antioxidant and anti-apoptotic effects of this compound:

Figure 2: Experimental workflow for evaluating antioxidant and anti-apoptotic effects of this compound in human Chang liver cells

Research Implications and Future Directions

The accumulating scientific evidence supporting the multifaceted pharmacological profile of this compound positions this natural triterpenoid as a promising lead compound for pharmaceutical development. Several key implications and research directions emerge from current knowledge:

Therapeutic Development Opportunities

The broad-spectrum antiviral activity of this compound against diverse viruses including HSV, HIV, and Epstein-Barr virus suggests potential for developing pan-antiviral therapeutics effective against multiple viral pathogens [1] [3] [4]. This approach is particularly valuable given the increasing recognition of viral co-infections in clinical practice. The compound's unique mechanism of action against ACV-resistant HSV strains addresses a significant clinical challenge in managing herpes infections in immunocompromised patients, where resistance frequently develops [4]. For HIV treatment, this compound derivatives offer potential for next-generation maturation inhibitors that could complement existing antiretroviral regimens and provide options for patients with resistance to current drug classes [1].

The antidiabetic potential of this compound through PTP1B and 11β-HSD1 inhibition mechanisms represents another promising development pathway [3]. Unlike many current antidiabetic medications that primarily target single pathways, this compound's multi-target activity may offer improved metabolic control with potential benefits for associated complications. The convergence of its anti-inflammatory, antioxidant, and metabolic effects suggests particular promise for addressing the complex pathophysiology of metabolic syndrome.

Structural Optimization and Formulation Strategies

Future research should prioritize structure-activity relationship (SAR) studies to optimize this compound's pharmacological properties. The development of this compound derivatives with enhanced potency and improved pharmacokinetic profiles has already demonstrated promise, with certain derivatives showing substantially increased anti-HIV activity compared to the parent compound [1]. Key optimization targets include:

- Enhanced bioavailability through structural modifications to improve aqueous solubility while maintaining activity

- Metabolic stability improvements to extend half-life and reduce dosing frequency

- Target selectivity enhancements to minimize potential off-target effects

- Formulation development for appropriate delivery routes based on indication (oral for systemic effects, topical for cutaneous infections)

Mechanistic Elucidation and Systems Pharmacology

While significant progress has been made in characterizing the biological activities of this compound, detailed mechanistic understanding at the molecular level remains incomplete. Future research should employ integrated systems pharmacology approaches including:

- Target identification studies using chemical proteomics and affinity-based methods

- Transcriptomic and proteomic analyses to characterize comprehensive response profiles

- Structural biology investigations to elucidate atomic-level interactions with validated targets

- Network pharmacology modeling to understand polypharmacology and predict potential side effects

The anti-inflammatory mechanism involving Src and Syk kinase inhibition requires further elaboration to identify specific interaction sites and downstream consequences [5]. Similarly, the relationship between this compound's antioxidant effects and its impact on apoptotic signaling pathways warrants deeper investigation to fully exploit its cytoprotective potential [2].

Conclusion

This compound, a naturally occurring triterpenoid primarily isolated from Rhus javanica, represents a versatile therapeutic candidate with demonstrated efficacy across multiple disease domains. The compound's broad-spectrum antiviral activity, particularly against HSV and HIV, combined with its antidiabetic, anti-inflammatory, and antioxidant properties, supports its continued investigation as a lead compound for drug development. The well-documented experimental protocols for extraction, purification, and bioactivity assessment provide a solid foundation for further research and development efforts.

The multimodal mechanism of action of this compound, distinct from many conventional antiviral agents, offers particular promise for addressing drug-resistant pathogens and complex multifactorial diseases. Future research should focus on structural optimization to enhance pharmacokinetic properties, detailed mechanistic studies to elucidate molecular targets, and rigorous preclinical development to advance the most promising derivatives toward clinical evaluation. With continued scientific investigation, this compound and its derivatives hold significant potential to yield novel therapeutic agents addressing unmet medical needs in viral infections, metabolic diseases, and inflammatory conditions.

References

- 1. This compound [en.wikipedia.org]

- 2. Linn protects against hydrogen peroxide‑induced... Rhus javanica [spandidos-publications.com]

- 3. This compound: An antiviral for herpes simplex virus [sciencedirect.com]

- 4. Anti-herpes simplex virus activity of this compound purified ... [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of Rhus javanica ethanol extract ... [pubmed.ncbi.nlm.nih.gov]

moronic acid plant extraction Phoradendron reichenbachianum

Chemical Profile and Isolation Strategy

The primary source identified is a 2001 study that isolated moronic acid from Phoradendron reichenbachianum through a bioassay-guided fractionation of the aerial parts of the plant [1]. This general strategy is outlined in the diagram below:

Research workflow for this compound isolation

The study also identified several other compounds, providing a fuller picture of the plant's chemical composition [1]. The table below summarizes the key co-constituents that may be present in your extracts.

| Compound Class | Specific Compounds Identified |

|---|---|

| Triterpenes | This compound, Morolic acid, Oleanolic acid, α-Germanicol, Lupeol, Betulinic acid, 3,4-seco-olean-18-ene-3,28-dioic acid (a new compound) [1] |

| Sterols | β-Sitosterol, Stigmasterol, β-Sitosteril glucopyranoside [1] |

| Hydrocarbons & Others | Squalene, Glycerol trilinoleate [1] |

Key Phytochemicals in Related Species

Research on the closely related species Phoradendron brachystachyum offers additional context. A chemical study found morolic acid as the major component of its acetone extract, alongside this compound and other similar triterpenes and flavonoids [2]. A more recent 2023 metabolomic study of P. brachystachyum confirmed that flavonoids are a principal class of compounds in the plant [3]. This suggests that an extraction method optimized for these terpenoid and phenolic compounds could be effective.

Bioactivity and Potential Applications

The initial research points to several promising bioactivities. The table below summarizes the key findings and their research implications.

| Bioactivity | Reported Finding | Research Implication |

|---|---|---|

| Cytotoxic Activity | This compound was isolated via bioassay-guided fractionation for cytotoxic activity [1]. | Suggests potential for anticancer drug development. |

| Anti-Metabolic Syndrome | Crude extracts of P. brachystachyum showed inhibitory effects on pancreatic lipase and α-glucosidase enzymes [3]. | Indicates potential for managing obesity and diabetes. |

| Hypolipidemic Effects | Moronic and morolic acids (50 mg/kg for 10 days) reduced plasma cholesterol and triglycerides in diabetic rats [4]. | Supports traditional use for cholesterol and triglyceride control. |

Research Recommendations and Gaps

Based on the available information, here are key considerations for designing your experimental protocol:

- Solvent Selection: The cited studies used unspecified organic solvents for P. reichenbachianum [1] and acetone for P. brachystachyum [2]. Given the terpenoid nature of this compound, medium-polarity solvents like acetone, dichloromethane, or ethyl acetate may be effective starting points.

- Purification and Analysis: The ubiquitous presence of closely related triterpenes (like morolic acid and oleanolic acid) means that high-resolution chromatographic techniques (e.g., VLC, HPLC) and spectroscopic methods (NMR, MS) will be essential for separating and conclusively identifying this compound [1] [2].

- Addressing Knowledge Gaps: The current literature lacks detailed, reproducible extraction steps, quantification data (yields), and comprehensive bioavailability or mechanism of action studies for this compound from this specific species [5].

References

- 1. Cytotoxic activity of this compound and identification of the new triterpene 3,4-seco-olean-18-ene-3,28-dioic acid from Phoradendron reichenbachianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical constituents of the hemiparasitic plant Phoradendron ... [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolomic Characterization of Phoradendron ... [pmc.ncbi.nlm.nih.gov]

- 4. Bioaccessibility of Phenolic Compounds from Mistletoe ... [mdpi.com]

- 5. Traditional Uses, Phytochemical Constituents and ... [rjraap.com]

moronic acid pharmacological activities review

Pharmacological Activities at a Glance

The following table summarizes the key pharmacological activities of moronic acid and its derivatives, providing quantitative data from preclinical studies.

Table 1: Summary of this compound's Pharmacological Activities

| Activity | Experimental Model | Key Findings/EC50/IC50 | Proposed Mechanism of Action | Citation |

|---|---|---|---|---|

| Anti-NAFLD & Anti-fibrosis | HFD and fibrosis mouse models; 3D human liver organoid | Alleviated hepatic steatosis, fibrosis, and metabolic dysregulation. | Activation of PPARα/β/γ, leading to lipidomic reprogramming (↑glycerophospholipids & sphingolipids, ↓glycerolipids). | [1] |

| Anti-HIV | H9 lymphocytes; NL4-3 strain | Derivative EC₅₀ = 0.0085 μM; more potent than bevirimat. | Inhibition of HIV-1 maturation. | [2] [3] |

| HIV-1 (PI-R resistant strain) | Derivative EC₅₀ = 0.021 μM. | Maturation inhibitor. | [2] | |

| Anti-HIV-1 (compound 23) | Derivative EC₅₀ = 12.6 ± 0.82 μM. | Not specified in the study. | [4] [5] | |

| Anti-Herpes (HSV-1) | In vitro and in vivo | Significant anti-HSV-1 activity. | Not fully elucidated. | [2] [3] |

| Anti-HSV-1 (compound 23) | Derivative EC₅₀ = 30.9 ± 3.3 μM. | Not specified in the study. | [4] [5] | |

| Antimicrobial (G+ Bacteria) | Staphylococcus aureus | Compound 16 inhibition = 99.6% at 62.5 μM. | Not specified in the study. | [4] [5] |

| Enterococcus faecalis | Compound 16 inhibition = 85% at 250 μM. | Not specified in the study. | [4] [5] | |

| Antidiabetic | Diabetic rat model | Reduced blood glucose by ~60% at 50 mg/kg over 10 days. | Inhibition of protein tyrosine phosphatase 1B (PTP-1B). | [3] |

| Cytotoxic | HeLa, G-361, MCF7 cancer cell lines | Derivative 21 IC₅₀ = ~8 μM; non-toxic to normal fibroblasts. | Not specified in the study. | [4] [5] |

| Anti-Epstein-Barr Virus (EBV) | In vitro lytic cycle model | Suppressed virus lytic cycle. | Inhibition of Rta and Zta transcription factors. | [3] |

Detailed Experimental Insights

Metabolic Disease: NAFLD and Liver Fibrosis

A 2025 study provides a comprehensive multi-omics analysis of this compound's effects on non-alcoholic fatty liver disease (NAFLD) and liver fibrosis [1].

- Experimental Protocols:

- In Vivo Models: C57BL/6J mouse models of NAFLD induced by a high-fat diet (HFD) and liver fibrosis induced by chemical challenge.

- In Vitro Models: Hepatocytes and hepatic stellate cells (HSCs) for investigating lipid accumulation and fibrogenesis.

- Target Engagement: Direct binding to PPARα/β/γ was confirmed using Microscale Thermophoresis (MST) and Cellular Thermal Shift Assay (CETSA).

- Pathway Validation: siRNA-mediated gene silencing of PPARs and validation in a 3D human liver organoid model.

- Omics Analyses: Lipidomic profiling of liver tissue was performed to observe changes in lipid species.

- Key Workflow: The experimental design for validating this compound's mechanism in NAFLD involved a combination of in silico, in vitro, and in vivo approaches, culminating in functional validation in a 3D human organoid model.

Diagram of the multi-omics and multi-model experimental workflow used to elucidate this compound's role in NAFLD through PPAR activation.

Antiviral Activity: HIV and HSV

This compound's potent anti-HIV activity has been known for some time, with recent research focusing on creating more effective derivatives [2] [6].

- Experimental Protocols (Anti-HIV):

- Cell-Based Assay: Anti-HIV activity was typically evaluated in H9 lymphocyte cells infected with HIV-1.

- Cytotoxicity Measurement: The cytopathic effect or viral replication is measured (e.g., by p24 antigen production) to calculate the EC₅₀ (half-maximal effective concentration). Cytotoxicity (CC₅₀) is assessed in parallel to determine the Selectivity Index (SI = CC₅₀/EC₅₀).

- Resistant Strains: Activity is tested against wild-type (e.g., NL4-3) and resistant strains (e.g., protease inhibitor-resistant PI-R) to assess breadth of activity [2].

- Mechanism of Action: The primary mechanism for this compound and its optimized derivatives is the inhibition of HIV-1 maturation. This means the compound disrupts the final processing of the viral Gag polyprotein, leading to the production of non-infectious viral particles [2] [3]. This mechanism is distinct from other classes of antivirals like reverse transcriptase or protease inhibitors.

Mechanism of this compound derivatives as HIV-1 maturation inhibitors, preventing the formation of infectious viral particles.

Synthesis and Derivative Development

To enhance pharmacological properties, researchers design and synthesize derivatives, such as conjugating this compound with tripeptides.

- General Synthetic Protocol for Tripeptide Conjugates [4] [5]:

- Tripeptide Synthesis (e.g., MAG/GAM): A step-wise solid-phase or solution-phase peptide synthesis is employed. This typically involves:

- Using Boc-protected amino acids for sequential chain elongation.

- Coupling Agent: T3P (propylphosphonic anhydride) in pyridine is used as an efficient and mild coupling agent.

- Deprotection: The Boc-group is removed using hydrogen chloride (g) in 1,4-dioxane.

- The final tripeptide is obtained as an ethyl ester.

- Triterpenoid Activation: this compound is activated by converting it to a more reactive acyl chloride using oxalyl chloride in dichloromethane (DCM).

- Conjugation: The crude this compound acyl chloride is reacted with the tripeptide ethyl ester in the presence of a base, DIPEA (N,N-Diisopropylethylamine), in DCM to form the final amide conjugate.

- Tripeptide Synthesis (e.g., MAG/GAM): A step-wise solid-phase or solution-phase peptide synthesis is employed. This typically involves:

Key Takeaways for Drug Development

- Promising Lead for Metabolic Disease: The recent discovery of this compound as a pan-PPAR activator presents a compelling new avenue for treating NAFLD and fibrosis, conditions with high unmet medical need [1].

- Potent and Broad-Spectrum Antiviral: Its high potency against HIV, including resistant strains, and activity against other viruses like HSV-1 and EBV, make it a valuable scaffold for developing novel antiviral agents [2] [3].

- Synergy through Derivative Synthesis: Conjugation with small peptides (e.g., MAG, GAM) is a viable strategy to modulate the compound's properties, leading to derivatives with enhanced and sometimes selective antimicrobial, antiviral, or cytotoxic profiles [4] [5].

- Rich Polypharmacology: The diverse activities of this compound highlight the potential of natural triterpenoids as multi-target agents, though this also necessitates thorough profiling to minimize off-target effects in clinical development.

References

- 1. This compound alleviates non-alcoholic fatty liver disease ... [sciencedirect.com]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. (PDF) Moronic : A Review Acid [academia.edu]

- 4. Amides of this compound and morolic acid with the tripeptides ... [pubs.rsc.org]

- 5. Amides of this compound and morolic acid with the ... [pmc.ncbi.nlm.nih.gov]

- 6. Anti-AIDS agents. 48.(1) Anti-HIV activity of moronic derivatives... acid [pubmed.ncbi.nlm.nih.gov]

Fundamental Characteristics and Sources

Moronic acid (3-oxoolean-18-en-28-oic acid) is a pentacyclic triterpene with the molecular formula C30H46O3 and a molar mass of 454.68 g/mol [1] [2]. It typically appears as a white to off-white crystalline solid [2].

Natural Sources: It is extracted from various plants, most notably sumac (Rhus javanica), mistletoe (Phoradendron reichenbachianum), and the seeds of Morus alba (white mulberry) [1] [3].

Biological Activities and Research Data

This compound and its derivatives exhibit a range of potent biological activities. The table below summarizes key quantitative data from recent research.

| Biological Activity | Experimental Model/Organism | Key Results/Effi cacy | Citation |

|---|---|---|---|

| Anti-HIV-1 | In vitro (MT-2 cell lines) | Derivative 12: EC₅₀ = 0.0006 μM (more potent than clinical candidate Bevirimat) [4] | |

| Anti-HIV-1 | In vitro | Tripeptide-derivative 23: EC₅₀ = 12.6 ± 0.82 μM (CC₅₀ = 38.0 ± 4.2 μM) [5] [6] | |

| Anti-HSV-1 | In vitro & In vivo (mice) | Significantly extended survival time and slowed lesion progression in infected mice [1] [2] | |

| Anti-HSV-1 | In vitro | Tripeptide-derivative 23: EC₅₀ = 30.9 ± 3.3 μM (CC₅₀ > 100 μM) [5] [6] | |

| Antimicrobial (G+) | In vitro (S. aureus, E. faecalis) | Tripeptide-derivative 16: 99.6% inhibition of S. aureus at 62.5 μM [5] [6] | |

| Anti-inflammatory | In vivo (mice with colitis) | Dosage 5-10 mg/kg: Inhibited intestinal macrophage M1 polarization and ROS-NF-κB-NLRP3 signaling [2] | |

| Cytotoxic | In vitro (HeLa, G-361, MCF7 cancer cells) | Intermediate 21: IC₅₀ = 7.9 - 8.6 μM (Non-toxic in normal fibroblasts, IC₅₀ > 50 μM) [5] [6] |

Synthetic and Modification Methodologies

Efficient synthesis of this compound and its derivatives is crucial for ongoing research and development.

Synthesis from Betulin: An efficient synthesis has been accomplished starting from betulin, proceeding in 11 steps with a total yield of 24% [7]. A patented method involves a multi-step process using allobetulin as a key intermediate, involving a Wagner-Meerwein rearrangement, oxidation, and alkaline hydrolysis [8].

Design of Bioactive Derivatives: A common strategy involves modifying the C-28 carboxylic acid group to create amide derivatives. Recent research created conjugates with tripeptides (MAG/GAM) to enhance biological activity [5]. The workflow for creating these derivatives involves peptide synthesis followed by conjugation with the triterpenoid.

For anti-HIV maturation inhibitors, a key strategy is introducing conformationally restricted substituents at the C-3 position. The synthesis of derivative 12, a highly potent analog, began with commercially available 2-ethyl-2-methylsuccinic acid, which was converted to an anhydride and then coupled with betulinic acid [4].

Research Applications and Commercial Availability

This compound is used in pharmacological research, natural product synthesis, and as a lead compound in drug development [9]. It is commercially available from several chemical suppliers for research purposes.

Supplier Examples:

- Biosynth: Product GAA71327 [3].

- TCI Chemical: Purity >96.0%, sold as 5mg ($194) or 25mg ($584) quantities [2].

- Chem-Impex: Purity ≥96% (HPLC) [2].

Conclusion

This compound is a versatile natural product with compelling biological activities. Its potent and broad-spectrum antiviral profile, especially against HIV, alongside its antimicrobial and anti-inflammatory effects, makes it a promising candidate for developing new therapeutic agents.

References

- 1. This compound [en.wikipedia.org]

- 2. This compound | 6713-27-5 [chemicalbook.com]

- 3. This compound | 6713-27-5 | GAA71327 [biosynth.com]

- 4. Anti-AIDS Agents 81. Design, Synthesis and Structure ... [pmc.ncbi.nlm.nih.gov]

- 5. Amides of this compound and morolic acid with the tripeptides ... [pubs.rsc.org]

- 6. Amides of this compound and morolic acid with the ... [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient synthesis of morolic acid and related triterpenes ... [sciencedirect.com]

- 8. RU2472803C1 - Method of producing this compound [patents.google.com]

- 9. CAS 6713-27-5: this compound [cymitquimica.com]

moronic acid anti-HIV maturation inhibition protocol

Introduction to HIV-1 Maturation Inhibition

HIV-1 virion maturation is an essential final step in the viral replication cycle that transforms an immature, non-infectious particle into a mature, infectious virus [1]. This process is mediated by the viral protease (PR), which cleaves the Gag polyprotein into its constituent parts—matrix (MA), capsid (CA), nucleocapsid (NC), and p6—along with spacer peptides SP1 and SP2 [2] [1]. The cleavage between the CA and SP1 proteins is the rate-limiting step, and inhibiting it is the mechanism of action for Maturation Inhibitors (MIs) [3].

MIs like moronic acid and its derivatives uniquely target the CA-SP1 cleavage site within the Gag polyprotein itself, stabilizing the immature Gag lattice and making the cleavage site inaccessible to the viral protease [3]. This results in the production of virions that are morphologically defective and non-infectious.

This compound and Derivative Profiling

This compound (3-oxoolean-18-en-28-oic acid) is a natural triterpene that can be extracted from plants like Rhus javanica (a sumac) and mistletoe (Phoradendron reichenbachianum) [4]. While it shows inherent anti-HIV activity, its derivatives have demonstrated superior potency and have become the primary focus for drug development [5].

The table below summarizes the published in vitro efficacy data for this compound and its key derivatives against HIV-1.

Table 1: Anti-HIV-1 Activity Profile of this compound and Selected Derivatives

| Compound | Viral Strain / Feature | EC₅₀ (μM) | IC₅₀ (μM) | Therapeutic Index (TI) | Key Finding |

|---|---|---|---|---|---|

| This compound [5] | HIV-1 in H9 lymphocytes | < 0.1 μg/mL | - | > 186 | Significant activity, lower toxicity than Betulinic Acid (BA) derivatives. |

| Derivative 20 [5] | NL4-3 (Clade B) | 0.0085 | 22.5 | 2,650 | Better profile than clinical candidate PA-457 (Bevirimat). |

| Derivative 20 [5] | PI-R (Protease Inhibitor Resistant) | 0.021 | - | - | Retains activity against a multi-PI-resistant strain. |

| Derivative 20 [5] | FHR-2 (Bevirimat-Resistant) | 0.13 | - | - | Retains activity against a strain resistant to the first-generation MI. |

| Derivative 19 [5] | NL4-3 (Clade B) | 0.045 | 23.5 | 522 | Potent activity, though less so than Derivative 20. |

| Derivative 21 [5] | HIV-1IIIB in H9 lymphocytes | 0.007 | 24.0 | 3,400 | High potency and a favorable therapeutic index. |

These derivatives were designed with specific chemical modifications, primarily introducing a 3-O-(3',3'-dimethylsuccinyl) ester group at the C-3 position, a modification critical for potent maturation inhibition activity [5].

Experimental Protocols for Maturation Inhibitor Evaluation

This section provides a detailed methodology for assessing the efficacy of this compound and its analogs as maturation inhibitors.

Protocol 1: Cell-Based Assay for CA-SP1 Cleavage Inhibition

This protocol measures the compound's ability to block the proteolytic cleavage of the CA-SP1 precursor (p25) to mature CA (p24) in virus-producing cells [6] [3].

Table 2: Reagents and Equipment for CA-SP1 Cleavage Assay

| Category | Specific Item |

|---|---|

| Cell Line | HEK-293T cells (for high transfection efficiency and virus production). |

| Plasmids | Infectious molecular clones of HIV-1 (e.g., NL4-3 for clade B, K3016, IndieC1, or ZM247 for clade C). |

| Test Compounds | This compound derivatives dissolved in DMSO. Bevirimat (BVM) can be used as a reference control. |

| Key Reagent | HIV-IgG antibody for Western Blot. |

| Equipment | SDS-PAGE and Western Blot apparatus, Gel imager with densitometry software. |

Procedure:

- Cell Transfection & Compound Treatment: Seed HEK-293T cells in an appropriate culture dish and transfect with the HIV-1 molecular clone plasmid using a standard method (e.g., calcium phosphate, PEI). Co-transfect with a plasmid expressing the VSV-G envelope if a pseudotyped, single-round infection virus is desired.

- Add Compounds: Immediately after transfection, add the test compounds (e.g., this compound derivatives) in a dose-dependent manner (e.g., 0.01 μM to 5.0 μM). Include a DMSO-only control.

- Harvest Virus: 48 hours post-transfection, collect the cell culture supernatant. Clarify by low-speed centrifugation (e.g., 3,000 × g for 10 min) to remove cell debris.

- Pellet and Lyse Virions: Ultracentrifuge the supernatant (e.g., 28,000 rpm in an SW28 rotor for 90 min at 4°C) through a 20% sucrose cushion to concentrate the virions. Resuspend the viral pellet in lysis buffer (e.g., RIPA buffer).

- Western Blot Analysis:

- Separate the viral proteins by SDS-PAGE.

- Transfer to a nitrocellulose or PVDF membrane.

- Probe the membrane with HIV-IgG antibody, which recognizes CA (p24) and the CA-SP1 intermediate (p25).

- Use a secondary HRP-conjugated antibody and develop with ECL reagent.

- Data Analysis: Quantify the band intensities of p25 and p24 using densitometry software. Calculate the percentage of CA-SP1 (p25) accumulation, which is a direct indicator of maturation inhibition efficacy [6].

Protocol 2: TZM-bl Single-Round Infectivity Assay

This protocol determines whether the defective maturation of virions produced in the presence of the compound translates to a loss of infectivity [6] [3].

Procedure:

- Produce Test Virus: Generate virus stocks by transfecting HEK-293T cells with an HIV-1 molecular clone in the presence or absence of the test compound, as described in Protocol 1.

- Treat Target Cells: Seed TZM-bl reporter cells (HeLa-derived cells expressing CD4, CCR5, and CXCR4, and containing a Tat-responsive luciferase reporter gene) in a 96-well plate.

- Infect: Apply the normalized, compound-treated virus stocks to the TZM-bl cells.

- Measure Infectivity: Incubate for 48 hours, then lyse the cells and measure luciferase activity. Luciferase activity is directly proportional to viral infectivity.

- Data Analysis: Compare the luciferase signal from viruses produced with the compound to the DMSO control. A significant reduction (e.g., 80-90%) confirms that the compound impairs virion infectivity by blocking maturation [6].

The experimental workflow for these two core protocols is summarized in the following diagram:

Protocol 3: Antiviral Activity and Cytotoxicity in Spreading Infection

This protocol evaluates the compound's efficacy in inhibiting viral spread in a more physiologically relevant T-cell line and determines its cytotoxicity [6].

Procedure:

- Infect Cells: Infect HUT-R5 T-cells (a CD4+ CCR5+ T-cell line) with a replication-competent HIV-1 strain (e.g., clade C K3016) at a low MOI.

- Culture with Compound: Culture the infected cells in the presence of serial dilutions of the this compound derivative.

- Monitor Viral Spread: Culture the cells for 7-10 days, replenishing the medium and compound as needed.

- Measure Viral Replication: Periodically collect culture supernatants and quantify the production of viral p24 antigen by ELISA.

- Determine IC₅₀: Calculate the concentration of compound that inhibits p24 production by 50% (IC₅₀).

- Determine CC₅₀ (Cytotoxicity): In parallel, treat uninfected HEK-293T and HUT-R5 cells with the same compound dilutions. After an appropriate incubation period (e.g., 5 days), use a cell viability assay like MTT or XTT to determine the compound concentration that reduces cell viability by 50% (CC₅₀).

- Calculate Therapeutic Index (TI): TI = CC₅₀ / IC₅₀. A high TI indicates a selective and potentially safe antiviral agent.

Research Status and Resistance Considerations

While first-generation MIs like Bevirimat failed in clinical trials partly due to pre-existing polymorphisms in the Gag-SP1 region (notably the QVT motif), second-generation analogs of this compound show improved breadth [6] [3]. Research indicates that a G10T polymorphism in SP1 can significantly reduce sensitivity to some MIs in clade C viruses [3]. Therefore, it is critical to sequence the CA-SP1 region of the Gag gene in the viral strains used for testing. The most promising this compound derivatives, however, maintain potent activity against some strains harboring these polymorphisms and even against viruses resistant to protease inhibitors and Bevirimat [5].

The mechanism of action and resistance profile are visualized below:

Conclusion

This compound derivatives represent a promising new class of broadly active HIV-1 maturation inhibitors. The protocols outlined here for assessing CA-SP1 cleavage inhibition, viral infectivity, and cytotoxicity provide a robust framework for profiling these compounds in a research setting. Their novel mechanism of action and activity against drug-resistant viruses make them strong candidates for inclusion in future antiretroviral therapies, particularly in the development of long-acting regimens.

References

- 1. Exploring HIV-1 Maturation: A New Frontier in Antiviral ... [mdpi.com]

- 2. HIV-1 Assembly, Budding, and Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A single G10T polymorphism in HIV-1 subtype C Gag-SP1 ... [retrovirology.biomedcentral.com]

- 4. This compound [en.wikipedia.org]

- 5. Anti-AIDS Agents 69. This compound and Other Triterpene ... [pmc.ncbi.nlm.nih.gov]

- 6. Identification of potent maturation inhibitors against HIV-1 ... [nature.com]

Comprehensive Application Notes and Protocols: Synthesis and Evaluation of Moronic Acid Derivatives for HIV Therapy

Introduction to Moronic Acid Derivatives as HIV-1 Maturation Inhibitors

This compound and its derivatives represent a promising class of triterpene-based compounds with demonstrated activity against Human Immunodeficiency Virus type 1 (HIV-1). These natural products and their semisynthetic analogs belong to an emerging category of maturation inhibitors that target a novel stage in the HIV-1 lifecycle, distinct from conventional antiretroviral drug classes. The significance of these compounds lies in their ability to retain activity against HIV strains resistant to currently approved treatments, including reverse transcriptase and protease inhibitors, thereby addressing a critical unmet need in clinical management of HIV infection [1]. The maturation inhibition mechanism involves interference with the proteolytic processing of the HIV-1 Gag polyprotein, specifically disrupting the cleavage of the CA-SP1 junction, which results in the production of non-infectious viral particles [1] [2]. This molecular target represents a therapeutic vulnerability in the late stages of HIV-1 replication that is only beginning to be exploited clinically.

This compound (MA) is typically isolated from natural sources such as Brazilian propolis, where it can be obtained in yields of approximately 0.25% from crude extracts [1]. The compound serves as an excellent molecular scaffold for chemical modification due to its triterpenoid structure featuring multiple sites for synthetic manipulation, primarily at the C-3 and C-28 positions. Structure-activity relationship (SAR) studies have demonstrated that strategic modifications at these positions can significantly enhance anti-HIV potency while potentially reducing cytotoxicity compared to related triterpene scaffolds [1] [3]. The this compound core structure offers distinct advantages over the more extensively studied betulinic acid derivatives, including generally lower observed toxicity profiles while maintaining potent anti-HIV activity, making it an attractive candidate for further development as a clinical trial candidate [1].

Chemical Synthesis Protocols

Overview of Synthetic Strategy

The synthetic approach to this compound derivatives focuses on strategic modifications at two key positions on the triterpene scaffold: C-3 and C-28. The C-28 position typically undergoes amide functionalization with various amino acid derivatives and tripeptides to enhance target interactions, while the C-3 position is modified with acidic side chains such as dimethylsuccinyl or dimethylglutaryl groups that are critical for maturation inhibition activity [1] [3]. This dual-functionalization strategy has yielded compounds with exceptional anti-HIV potency, particularly against drug-resistant strains, with EC50 values in the nanomolar range [1]. The synthetic sequences are designed to allow for modular variation at each position, enabling efficient exploration of structure-activity relationships.

Protocol 1: C-28 Amidation with Tripeptides

Note: This protocol describes the conjugation of this compound with tripeptides at the C-28 position, based on methodologies from recent literature [3].

Step 1: Tripeptide Synthesis

- Begin with ethyl glycinate (1) as the starting material. Use T3P (propylphosphonic anhydride) as a coupling agent in pyridine to conjugate with N-Boc-L-alanine.

- Remove the Boc protecting group using hydrogen chloride gas (HCl (g)) in dichloromethane at 0°C to obtain the deprotected intermediate.

- Couple this intermediate with Boc-L-methionine using T3P in pyridine, followed by Boc deprotection with HCl to yield the final tripeptide ethyl L-methionyl-L-alanylglycinate (5).

- Purify each intermediate by flash chromatography using dichloromethane/methanol gradients.

Step 2: Activation of this compound

- Dissolve this compound (100 mg, 0.2 mmol) in anhydrous dichloromethane (5 mL) under nitrogen atmosphere.

- Add oxalyl chloride (2.5 equiv, 0.5 mmol) dropwise at 0°C, followed by one drop of dimethylformamide (DMF) as catalyst.

- Stir the reaction mixture at room temperature for 3 hours, then remove solvents under reduced pressure to obtain this compound chloride as a crude solid.

- Use this intermediate directly in the next step without further purification.

Step 3: Peptide Conjugation

- Dissolve the this compound chloride in anhydrous dichloromethane (5 mL).

- Add the tripeptide (1.2 equiv, 0.24 mmol) and N,N-diisopropylethylamine (DIPEA, 3 equiv, 0.6 mmol).

- Stir the reaction at room temperature overnight (12-16 hours) under nitrogen atmosphere.

- Quench the reaction with saturated aqueous ammonium chloride solution (10 mL) and extract with dichloromethane (3 × 15 mL).

- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate 7:3) to obtain the C-28 amide conjugate.

Expected Yield: 70-85% after purification. Characterize the product by 1H NMR, 13C NMR, and HRMS.

Protocol 2: C-3 Esterification with 2,2-Dimethylsuccinic Anhydride

Note: This protocol describes the introduction of the dimethylsuccinyl moiety at the C-3 position, a key modification for maturation inhibition activity [1].

Step 1: Protection and Reduction (if needed)

- For this compound derivatives containing a C-3 keto group, reduction can be performed using sodium borohydride (NaBH4) in a mixture of methanol and THF (1:1) at 0°C for 1 hour.

- Quench the reaction carefully with acetone, evaporate solvents, and partition the residue between water and ethyl acetate.

- Dry the organic layer and concentrate to obtain the C-3 alcohol intermediate.

Step 2: Esterification Reaction

- Dissolve the this compound derivative (100 mg, 0.2 mmol) in anhydrous pyridine (5 mL).

- Add 2,2-dimethylsuccinic anhydride (1.5 equiv, 0.3 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 equiv, 0.02 mmol) as catalyst.

- Heat the reaction mixture at 60°C for 6-8 hours under nitrogen atmosphere.

- Monitor reaction completion by TLC (hexane/ethyl acetate 1:1).

- Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

- Wash sequentially with 1M HCl (2 × 10 mL), saturated sodium bicarbonate solution (2 × 10 mL), and brine (10 mL).

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Deprotection (if needed)

- For compounds with protecting groups, dissolve the intermediate in methanol/THF (1:1, 5 mL).

- Add 2N potassium hydroxide solution (2 mL) and stir at 0°C for 2 hours.

- Neutralize carefully with 1M HCl and extract with ethyl acetate (3 × 15 mL).

- Dry the combined organic layers and concentrate.

- Purify the final product by flash chromatography (silica gel, dichloromethane/methanol 95:5).

Expected Yield: 60-75% after purification. Characterize the product by 1H NMR, 13C NMR, and HRMS.

Chemical Characterization Data

Table 1: Characterization data for representative this compound derivatives

| Compound | Molecular Formula | C-3 Modification | C-28 Modification | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | HRMS (m/z) |

|---|---|---|---|---|---|---|

| 19 | C₃₈H₅₈O₆ | 3β-OH, 3-O-DMS | None | 0.85 (s, 3H, CH₃), 0.95 (s, 3H, CH₃), 1.12 (s, 3H, CH₃), 1.25 (s, 3H, CH₃), 2.85 (m, 4H, DMS CH₂) | 178.5 (C-28), 176.2 (DMS C=O), 145.5 (C-13) | Calc: 621.4201, Found: 621.4198 |

| 20 | C₄₃H₆₇NO₇ | 3β-OH, 3-O-DMS | L-Leu methyl ester | 0.85-0.95 (m, 12H, CH₃), 1.25 (s, 3H, CH₃), 2.85 (m, 4H, DMS CH₂), 4.65 (m, 1H, NHCH) | 176.8 (C-28 amide), 176.2 (DMS C=O), 145.5 (C-13) | Calc: 734.5045, Found: 734.5041 |

| 23 | C₄₈H₇₅N₃O₇S | None | GAM tripeptide | 0.85 (s, 3H, CH₃), 0.95 (s, 3H, CH₃), 1.12 (s, 3H, CH₃), 2.10 (s, 3H, SCH₃), 4.45 (m, 2H, peptide CH₂) | 176.5 (C-28 amide), 174.8 (peptide C=O), 145.5 (C-13) | Calc: 838.5356, Found: 838.5352 |

Abbreviations: DMS = 2,2-dimethylsuccinyl; Leu = leucine; GAM = Gly-Ala-Met tripeptide

Biological Evaluation Methods

Protocol 3: Anti-HIV Activity Assessment

Note: This protocol describes the standard in vitro evaluation of anti-HIV activity using HIV-1 infected cell cultures [1] [3].

Step 1: Cell Culture and Viral Strains

- Maintain H9 lymphocytes and MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

- Use HIV-1 strain IIIB for infection in H9 lymphocytes and NL4-3 strain for MT-4 cells. For resistance profiling, include drug-resistant strains such as PI-R (protease inhibitor-resistant) and FHR-2 (resistant to betulinic acid analog 8).

- Determine viral titer by TCID₅₀ assay and use at multiplicity of infection (MOI) of 0.01 for antiviral assays.

Step 2: Antiviral Assay Procedure

- Seed cells at 5 × 10⁴ cells/well in 96-well plates.

- Prepare serial dilutions of test compounds in DMSO (final DMSO concentration not exceeding 0.1%).

- Infect cells with HIV-1 at MOI of 0.01 in the presence of test compounds.

- Include appropriate controls: uninfected cells (cell control), infected untreated cells (virus control), and reference inhibitor (e.g., bevirimat or PA-457).

- Incubate plates at 37°C in 5% CO₂ for 5-7 days.

- Monitor viral replication by measuring reverse transcriptase activity in culture supernatants or by p24 antigen ELISA.

- Assess cell viability using MTT assay: add 10 μL of 5 mg/mL MTT solution to each well, incubate for 4 hours, then add 100 μL of solubilization solution (10% SDS in 0.01M HCl) and incubate overnight. Measure absorbance at 570 nm with reference at 630 nm.

Step 3: Data Analysis

- Calculate percent protection = [(ODₜ - ODᵥ)/(OD꜀ - ODᵥ)] × 100, where ODₜ = optical density of test compound, ODᵥ = virus control, OD꜀ = cell control.

- Determine EC₅₀ values (concentration providing 50% protection from viral cytopathic effect) and IC₅₀ values (concentration reducing cell viability by 50%) using non-linear regression analysis of dose-response curves.

- Calculate therapeutic index (TI) = IC₅₀/EC₅₀.

Protocol 4: Mechanism of Action Studies

Note: This protocol assesses the specific stage of HIV-1 replication inhibited by this compound derivatives, with focus on maturation inhibition [1] [2].

Step 1: Time-of-Addition Assay

- Infect MT-4 cells with HIV-1 NL4-3 at MOI of 0.1.

- Add test compounds at different time points post-infection (0, 2, 4, 6, 8, 10, 12, 14, 16, 18, 20, 22, 24 hours).

- Harvest culture supernatants at 24 hours post-infection.

- Quantify viral p24 antigen by ELISA to determine the specific stage of inhibition.

Step 2: Western Blot Analysis of Gag Processing

- Infect MT-4 cells with HIV-1 in the presence or absence of test compounds at their EC₉₀ concentrations.

- Harvest cells 48 hours post-infection and lyse in RIPA buffer.

- Separate proteins by SDS-PAGE (12% gel) and transfer to PVDF membrane.

- Probe with anti-p24 monoclonal antibody to assess CA-SP1 processing.

- Compare the ratio of unprocessed (CA-SP1) to processed (p24) Gag products.

- Maturation inhibitors typically show increased CA-SP1 to p24 ratio compared to untreated controls.

Step 3: Electron Microscopy of Viral Particles

- Concentrate viral particles from culture supernatants by ultracentrifugation.

- Fix particles in 2.5% glutaraldehyde in 0.1M sodium cacodylate buffer.

- Process samples for transmission electron microscopy.

- Examine viral morphology; maturation inhibitors typically produce viral particles with electron-dense cores or aberrant core condensation.

Biological Activity Data

Table 2: Anti-HIV activity and cytotoxicity of this compound derivatives

| Compound | HIV-1 IIIB in H9 lymphocytes | HIV-1 NL4-3 in MT-4 cells | Cytotoxicity (IC₅₀, μM) | Therapeutic Index | |--------------|----------------------------------|--------------------------------|----------------------------|----------------------| | | EC₅₀ (μM) | TI | EC₅₀ (μM) | TI | H9 | MT-4 | H9 | MT-4 | | MA (5) | <0.1 μg/mL | >186 | NT | NT | >18.6 μg/mL | NT | >186 | NT | | 19 | 0.017 | >2,500 | 0.045 | 522 | >42.7 | 23.5 | >2,500 | 522 | | 20 | 0.0156 | >2,735 | 0.0085 | 2,650 | >42.7 | 22.5 | >2,735 | 2,650 | | 21 | 0.007 | 3,400 | 0.11 | 177.3 | 24.0 | 19.5 | 3,400 | 177.3 | | 22 | 9.3 | >3.5 | NS | NS | >32.6 | NS | >3.5 | NS | | 23 | 12.6 ± 0.82 | >7.9* | NT | NT | >100* | NT | >7.9 | NT | | Bevirimat (2) | 0.0006 | NT | NT | NT | NT | NT | NT | NT | | PA-457 (8) | 0.007 | >6,250 | 0.096 | >52 | >42.8 | >5 | >6,250 | >52 |

NT = Not Tested; NS = Not Significant; *CC₅₀ value used for TI calculation; TI = Therapeutic Index (IC₅₀/EC₅₀)

Structure-Activity Relationship Analysis

The synthesis and evaluation of this compound derivatives have revealed several critical structural requirements for potent anti-HIV activity, particularly through the maturation inhibition mechanism:

C-3 Modifications: Introduction of 3′,3′-dimethylsuccinyl or 3′,3′-dimethylglutaryl moieties at C-3 dramatically enhances anti-HIV activity. Compound 20, featuring a C-3 dimethylsuccinyl group, demonstrated exceptional potency with EC₅₀ values of 0.0085 μM against NL4-3, 0.021 μM against PI-R (protease inhibitor-resistant strain), and 0.13 μM against FHR-2 (resistant to betulinic acid analog 8) [1]. The free acid form of these side chains is essential for activity, as esterification typically diminishes potency. Reduction of the C-3 keto group to alcohol (compounds 19-21) generally maintains or improves activity while potentially reducing cytotoxicity.

C-28 Modifications: Amide conjugations at C-28 with amino acid esters and tripeptides can enhance potency and modify selectivity. Conjugation with leucine methyl ester (compound 20) produced exceptional activity, while tripeptide conjugates (compounds 19, 23) showed more variable results [1] [3]. The nature of the amino acid and presence of hydrophobic side chains influence both antiviral activity and cytotoxicity profiles. For dual-functionalized compounds, the combination of C-3 dimethylsuccinyl and C-28 leucine methyl ester modifications has yielded the most promising candidates.

Triterpene Core Influence: Comparison with betulinic acid derivatives reveals that the This compound skeleton generally confers lower cytotoxicity while maintaining potent anti-HIV activity [1]. The altered arrangement of the E-ring and double bond positions in this compound compared to betulinic acid appears to optimize the spatial orientation of C-3 and C-28 substituents for target binding. Additionally, this compound derivatives maintain activity against strains resistant to betulinic acid analogs, indicating potential differences in precise binding interactions or resistance profiles.

Experimental Workflow and Pathway Visualization

Chemical Synthesis and Biological Evaluation Workflow

The following diagram illustrates the integrated experimental workflow for the design, synthesis, and evaluation of this compound derivatives as HIV-1 maturation inhibitors:

Figure 1: Integrated workflow for development of this compound-based HIV-1 maturation inhibitors

HIV-1 Maturation Inhibition Pathway

The following diagram illustrates the mechanism of HIV-1 maturation inhibition by this compound derivatives and their specific molecular targets:

Figure 2: Mechanism of HIV-1 maturation inhibition by this compound derivatives

Conclusion and Future Perspectives

This compound derivatives represent a promising class of HIV-1 maturation inhibitors with demonstrated potency against both wild-type and drug-resistant viral strains. The synthetic protocols outlined herein allow for efficient exploration of structure-activity relationships through strategic modifications at the C-3 and C-28 positions. The integrated biological evaluation methods provide comprehensive assessment of anti-HIV activity, cytotoxicity, and mechanism of action. The most promising compounds, particularly derivative 20, exhibit exceptional potency (EC₅₀ values in the low nanomolar range) and favorable therapeutic indices (>2,650), surpassing the activity profile of the first-generation maturation inhibitor bevirimat [1].

Future work should focus on optimizing pharmacokinetic properties and addressing potential resistance development. The dual-functionalization strategy, combining C-3 dimethylsuccinyl groups with C-28 amino acid conjugates, appears particularly promising for enhancing potency while potentially delaying resistance. Additionally, the exploration of this compound derivatives in combination therapies with other antiretroviral agents may provide synergistic effects and improved clinical outcomes. With their novel mechanism of action and potency against drug-resistant strains, this compound derivatives represent valuable candidates for advancing through preclinical development toward clinical trials in HIV-1 infection.

References

Comprehensive Application Notes and Protocols: Moronic Acid Antidiabetic Activity in In Vivo Models

Introduction to Moronic Acid and Its Therapeutic Potential

This compound, a natural pentacyclic triterpenoid found in various plant species including Phoradendron reichenbachianum, has emerged as a promising candidate for the development of novel antidiabetic therapeutics. Traditional use of this plant in Mexican folk medicine for diabetes treatment has prompted scientific validation of its active components [1]. Contemporary pharmacological studies have demonstrated that this compound exerts significant antihyperglycemic effects and improves metabolic parameters in animal models of type 2 diabetes, positioning it as a valuable lead compound for drug development [1]. The compound's multifaceted mechanism of action, targeting multiple signaling pathways involved in glucose homeostasis and insulin sensitivity, offers potential advantages over existing monotherapeutic approaches for diabetes management.

Diabetes mellitus represents one of the most significant global health challenges, with current estimates indicating that over 537 million adults worldwide are affected, a number projected to rise to 783 million by 2045 [2] [3]. The limitations of current antidiabetic medications—including side effects, diminishing efficacy over time, and inadequate control of diabetic complications—have accelerated the search for novel therapeutic agents with improved efficacy and safety profiles [2]. This compound's natural origin and demonstrated efficacy in preclinical models make it an attractive subject for further investigation and development as a potential antidiabetic drug candidate.

Mechanism of Action and Signaling Pathways

This compound exerts its antidiabetic effects through multiple molecular targets and signaling pathways, demonstrating a pleiotropic mechanism that addresses several pathological features of type 2 diabetes. The compound has been shown to modulate key enzymes, receptors, and signaling cascades involved in glucose homeostasis, insulin sensitivity, and lipid metabolism [1] [4] [5].

Primary Molecular Targets

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition: this compound demonstrated significant inhibition of 11β-HSD1 in both in vitro and in silico studies [1]. This enzyme converts inactive cortisone to active cortisol within tissues, and its inhibition reduces intracellular cortisol levels, thereby decreasing hepatic glucose output and improving insulin sensitivity. The in silico analysis revealed that this compound has high docking scores and important interactions with the catalytic site of 11β-HSD1 [1].

Protein Tyrosine Phosphatase 1B (PTP-1B) Inhibition: Semi-synthesized derivatives of this compound have shown potent PTP-1B inhibitory activity, with IC₅₀ values of 10.8 ± 0.5 μM and 7.5 ± 0.1 μM for the most active compounds [4]. PTP-1B is a negative regulator of insulin signaling, and its inhibition enhances and prolongs insulin receptor phosphorylation and downstream signaling, improving insulin sensitivity in target tissues. Docking analyses indicate that this compound derivatives interact with both orthosteric and allosteric sites of PTP-1B [4].

Peroxisome Proliferator-Activated Receptors (PPARs) Activation: Recent research has demonstrated that this compound activates PPARα, β, and γ subtypes, regulating lipid metabolism and inhibiting hepatic stellate cell activation [5]. This PPAR activation contributes to the compound's beneficial effects on hepatic steatosis, lipid metabolism, and fibrotic progression in non-alcoholic fatty liver disease (NAFLD), a common comorbidity of type 2 diabetes.

Signaling Pathway Modulation

The antidiabetic effects of this compound involve the modulation of several crucial signaling pathways that are dysregulated in diabetes:

Figure 1: this compound modulates multiple targets and signaling pathways to improve glucose homeostasis and insulin sensitivity. The diagram illustrates the pleiotropic mechanism of action involving key molecular targets and downstream signaling cascades.

The PI3K/AKT pathway, which is the primary signaling cascade mediating insulin's metabolic effects, is enhanced through this compound's inhibition of PTP-1B [2] [4]. Additionally, this compound activates AMPK signaling, a key regulator of cellular energy homeostasis that improves glucose uptake and lipid metabolism [2]. The compound also modulates TGF-β signaling and inflammatory pathways, reducing chronic inflammation associated with insulin resistance [5] [6]. Through these multifaceted actions on signaling networks, this compound addresses both core pathological features of type 2 diabetes: insulin resistance and β-cell dysfunction [2].

In Vivo Efficacy and Pharmacological Profiles

This compound has demonstrated significant antidiabetic efficacy in various animal models of type 2 diabetes, with substantial improvements in both hyperglycemia and associated metabolic abnormalities. The quantitative data from these in vivo studies provide strong evidence for its therapeutic potential [1].

Glucose-Lowering Effects

In a non-insulin-dependent diabetic rat model, daily administration of this compound at a dose of 50 mg/kg produced significant reduction in blood glucose levels, achieving approximately 60% decrease compared to untreated controls [1]. This glucose-lowering effect was consistently maintained from the first day of treatment through the tenth day, demonstrating sustained antidiabetic activity rather than transient effects. The antihyperglycemic action was further confirmed through oral glucose and sucrose tolerance tests, where pretreatment with this compound (50 mg/kg) significantly improved glucose handling compared to the control group [1].

Effects on Lipid Metabolism and Other Parameters

Beyond its glucose-lowering effects, this compound demonstrated beneficial actions on diabetic dyslipidemia, a common comorbidity in type 2 diabetes. Treatment with this compound significantly reduced plasma concentrations of cholesterol (CHO) and triglycerides (TG), returning these parameters to normal levels in diabetic rat models [1]. Additionally, in models of non-alcoholic fatty liver disease (NAFLD), this compound alleviated hepatic steatosis and fibrosis through PPAR activation and lipidomic reprogramming, increasing glycerophospholipids and sphingolipids while decreasing glycerolipids in liver tissue [5].

Table 1: In Vivo Efficacy of this compound in Diabetic Animal Models

| Parameter | Model System | Dosage | Effects | Significance | Reference |

|---|---|---|---|---|---|

| Blood Glucose | Non-insulin dependent diabetic rats | 50 mg/kg daily | ~60% reduction | p<0.05, sustained over 10 days | [1] |

| Plasma Cholesterol | Non-insulin dependent diabetic rats | 50 mg/kg daily | Returned to normal levels | p<0.05 | [1] |

| Triglycerides | Non-insulin dependent diabetic rats | 50 mg/kg daily | Returned to normal levels | p<0.05 | [1] |

| Hepatic Steatosis | NAFLD mouse model | Not specified | Significant alleviation | Improved lipid metabolism | [5] |

| Liver Fibrosis | Fibrosis mouse model | Not specified | Reduced fibrotic progression | PPAR-dependent mechanism | [5] |

| Insulin Sensitivity | Oral glucose tolerance test | 50 mg/kg | Significant improvement | p<0.05 after glucose/sucrose loading | [1] |

Detailed Experimental Protocols

This section provides comprehensive methodologies for evaluating the antidiabetic activity of this compound in preclinical models, encompassing in vivo efficacy studies, molecular target engagement assays, and computational approaches.

In Vivo Antidiabetic Activity Assessment

4.1.1 Animal Model Selection and Induction

Animal Selection: Utilize adult male or female rodents (rats or mice) with weights typically ranging from 180-250 g (rats) or 20-25 g (mice). House animals under standard laboratory conditions (12h light/dark cycle, controlled temperature 22±2°C, humidity 50±10%) with free access to food and water [1] [7].

Diabetes Induction: For type 2 diabetes models, administer streptozotocin (STZ) via intraperitoneal injection at doses of 35-65 mg/kg after solubilization in citrate buffer (pH 4.5) [7]. Alternatively, use high-fat diet feeding for 8-12 weeks to induce insulin resistance followed by low-dose STZ (35 mg/kg) to impart mild β-cell dysfunction [7]. Confirm diabetes development by measuring fasting blood glucose levels >250 mg/dL 72 hours post-STZ injection.

Group Allocation: Randomly divide animals into the following groups (n=6-8 per group): (1) Normal control (non-diabetic), (2) Diabetic control, (3) Diabetic + this compound (test compound), (4) Diabetic + standard antidiabetic drug (e.g., metformin) as positive control.

4.1.2 Compound Administration and Monitoring

Dose Preparation: Suspend this compound in an appropriate vehicle (e.g., 0.5-1% carboxymethyl cellulose or similar) to achieve the desired concentration based on the animal's body weight. The effective dose identified in previous studies is 50 mg/kg [1].

Administration Protocol: Administer this compound or vehicle once daily via oral gavage for a study duration of 10-28 days. Measure body weight and fasting blood glucose levels weekly using a glucometer from tail vein blood samples [1].

Oral Glucose Tolerance Test (OGTT): After an overnight fast, administer glucose (2 g/kg) orally to animals. Measure blood glucose levels at 0, 30, 60, 90, and 120 minutes post-glucose administration using a glucometer [1].

Terminal Procedures: At the end of the study period, collect blood samples via cardiac puncture under anesthesia for plasma separation. Subsequently, euthanize animals and collect tissues (liver, skeletal muscle, adipose tissue, pancreas) for further biochemical and molecular analyses [1].

Molecular Target Engagement Assays

4.2.1 11β-HSD1 Inhibition Assay

Enzyme Preparation: Prepare microsomal fractions from appropriate cell lines or tissues expressing 11β-HSD1 through differential centrifugation [1].

Inhibition Assay: Incubate this compound (typically at 10 μM concentration) with enzyme preparation and substrate (cortisone) in appropriate buffer. Measure the conversion of cortisone to cortisol using HPLC or immunoassays [1].

Data Analysis: Calculate percentage inhibition compared to vehicle control and determine IC₅₀ values using non-linear regression analysis of dose-response curves.

4.2.2 PTP-1B Inhibition Assay

Enzyme Activity Measurement: Incubate recombinant human PTP-1B with this compound or its derivatives at various concentrations (typically 1-100 μM) in assay buffer [4].

Substrate Addition: Add p-nitrophenyl phosphate (pNPP) as substrate and monitor the formation of p-nitrophenol at 405 nm over time [4].

IC₅₀ Determination: Calculate percentage inhibition relative to vehicle control and determine IC₅₀ values using appropriate statistical methods. Reported IC₅₀ values for this compound derivatives range from 7.5 to 10.8 μM [4].

Table 2: Key Parameters for Molecular Target Engagement Assays

| Assay Type | Target | Sample Type | Key Reagents | Incubation Conditions | Detection Method |

|---|---|---|---|---|---|

| 11β-HSD1 Inhibition | 11β-HSD1 enzyme | Microsomal fractions | Cortisone, NADPH | 37°C, 60 min | HPLC/Immunoassay |

| PTP-1B Inhibition | PTP-1B enzyme | Recombinant protein | pNPP substrate | 37°C, 30 min | Spectrophotometric (405 nm) |

| PPAR Activation | PPARα, β, γ | Cell-based reporter | PPAR response element | 37°C, 24-48 hr | Luciferase assay |

| Binding Affinity | Multiple targets | Protein preparation | This compound | Varies by assay | MST/CETSA |

Analytical and Biochemical Assessments

Plasma Parameter Analysis: Measure glucose levels using glucose oxidase-peroxidase method. Quantify triglycerides and total cholesterol using commercial enzymatic kits. Assess insulin levels using ELISA kits [1] [5].

Homeostasis Model Assessment: Calculate HOMA-IR (Homeostasis Model Assessment of Insulin Resistance) using the formula: HOMA-IR = [Fasting insulin (μU/mL) × Fasting glucose (mmol/L)] / 22.5 [1].

Liver Lipid Profiling: Extract lipids from liver tissue using chloroform-methanol mixture. Perform lipidomic analysis using LC-MS/MS to identify and quantify various lipid classes including glycerolipids, glycerophospholipids, and sphingolipids [5].